molecular formula C14H10ClF3N6S B10945784 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10945784
M. Wt: 386.8 g/mol
InChI Key: WVNHMJQTQGBLJP-UHFFFAOYSA-N
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Description

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and multiple substituents such as chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. Key reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The industrial process must also adhere to stringent regulatory standards to ensure the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Temozolomide: A compound with a similar triazole structure, used as an anticancer agent.

    Pyrazole derivatives: Compounds with a pyrazole ring, known for their diverse biological activities.

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Compounds with similar core structures, studied for their potential therapeutic applications.

Uniqueness

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H10ClF3N6S

Molecular Weight

386.8 g/mol

IUPAC Name

4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H10ClF3N6S/c1-5-6(2)25-13-7(5)12-20-11(22-24(12)4-19-13)9-8(15)10(14(16,17)18)21-23(9)3/h4H,1-3H3

InChI Key

WVNHMJQTQGBLJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C(C(=NN4C)C(F)(F)F)Cl)C

Origin of Product

United States

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